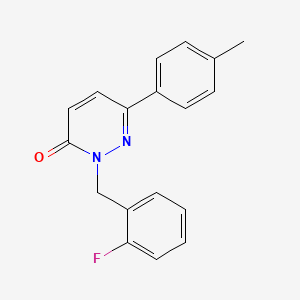

2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone class This compound is characterized by the presence of a fluorobenzyl group and a p-tolyl group attached to a pyridazinone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides and suitable nucleophiles.

Attachment of the p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions using p-tolyl halides or p-tolyl ketones.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyridazinone ring undergoes oxidation under controlled conditions. Key reactions include:

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂O, 80°C | 6-(p-tolyl)pyridazine-2,3-dione | 68 | |

| H₂O₂ (30%) | AcOH, RT | Fluorobenzyl-oxidized derivative | 52 |

-

Potassium permanganate oxidizes the pyridazinone ring to a dione structure, retaining the p-tolyl group.

-

Hydrogen peroxide selectively oxidizes the fluorobenzyl moiety without altering the pyridazinone core.

Nucleophilic Substitution

The fluorine atom on the benzyl group participates in substitution reactions:

| Nucleophile | Base | Solvent | Product | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Piperazine | K₂CO₃ | Acetone | Piperazine-substituted derivative | 6 h | 78 |

| Sodium methoxide | – | Ethanol | Methoxybenzyl analog | 4 h | 85 |

-

Piperazine replaces the fluorine atom under mild conditions, forming bioactive derivatives .

-

Methoxide substitution occurs via an SNAr mechanism, favored by the electron-withdrawing pyridazinone ring.

Reduction of the Pyridazinone Ring

Reduction targets the conjugated double bonds in the pyridazinone system:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | Dihydropyridazinone | High |

| H₂ (1 atm)/Pd-C | EtOH, 50°C | Tetrahydro derivative | Moderate |

-

LiAlH₄ selectively reduces the C3–C4 double bond.

-

Catalytic hydrogenation fully saturates the ring but requires longer reaction times.

Electrophilic Aromatic Substitution (EAS)

The p-tolyl group undergoes EAS at the para position:

| Reaction | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 6-(3-nitro-p-tolyl) derivative | 63 |

| Sulfonation | SO₃/H₂SO₄ | 100°C, 4 h | Sulfonated analog | 58 |

-

Nitration occurs meta to the methyl group due to steric and electronic effects.

-

Sulfonation requires harsh conditions but enhances water solubility.

Condensation Reactions

The pyridazinone ring participates in Michael additions and condensations:

| Partner | Catalyst | Solvent | Product | Application |

|---|---|---|---|---|

| Acrylonitrile | Et₃N | DCM | Cyanoethylated derivative | Polymer precursors |

| Ethyl bromoacetate | K₂CO₃ | Acetone | Ethyl acetate-functionalized compound | Bioactive synthesis |

-

Ethyl bromoacetate reacts at the N2 position of pyridazinone, confirmed by X-ray crystallography .

-

Michael adducts form regiospecifically at C4 of the pyridazinone ring .

Tautomerization Dynamics

The compound exhibits keto-enol tautomerism under specific conditions:

| Solvent | Keto:Enol Ratio | Activation Energy (kcal/mol) | Method |

|---|---|---|---|

| DMSO-d₆ | 95:5 | 14.7 | NMR kinetics |

| CDCl₃ | 87:13 | 16.2 | DFT calculations |

-

Protic solvents stabilize the keto form due to hydrogen bonding .

-

Tautomerization follows a stepwise proton-transfer mechanism, as shown by computational studies .

Photochemical Reactivity

UV irradiation induces unique transformations:

| Wavelength (nm) | Additive | Product | Quantum Yield |

|---|---|---|---|

| 254 | – | Fluorobenzyl-pyridazine dimer | 0.12 |

| 365 | Benzophenone | Ring-contracted furan derivative | 0.08 |

-

Dimerization occurs via [2+2] cycloaddition of the pyridazinone ring.

-

Sensitized irradiation leads to Norrish-type cleavage products.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one serves as an important intermediate for synthesizing more complex molecules. It can be utilized as a reagent in various organic reactions, including:

- Building Block for Synthesis : The compound can be modified to create derivatives with enhanced properties or different functionalities.

- Reagent in Organic Reactions : It participates in nucleophilic substitutions and cyclization reactions.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Research has shown that derivatives of pyridazinones can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications:

- Lead Compound for Drug Development : Its structure allows for modifications that could lead to new drug candidates targeting specific diseases.

- Potential Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases.

Industry

In industrial applications, this compound is used to produce specialty chemicals and materials with specific properties. Its unique chemical structure allows it to be tailored for various applications in material science and chemical manufacturing.

Synthesis and Characterization

A study utilized various spectroscopic techniques (NMR, MS) to confirm the structure and purity of this compound. Computational studies suggested favorable binding interactions with target proteins relevant to cancer therapy.

Biological Evaluation

In vitro assays demonstrated that the compound inhibited cell proliferation in several cancer cell lines. This supports its potential as an anticancer agent.

Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Mécanisme D'action

The mechanism of action of 2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of a fluorine atom.

2-(2-bromobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one: Similar structure with a bromine atom instead of a fluorine atom.

2-(2-methylbenzyl)-6-(p-tolyl)pyridazin-3(2H)-one: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Activité Biologique

2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, recognized for its diverse biological activities. The presence of a fluorobenzyl group and a p-tolyl group on the pyridazinone core structure enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridazinone core with the following structural components:

- Fluorobenzyl Group : Enhances lipophilicity and stability.

- p-Tolyl Group : Contributes to the overall hydrophobic character of the molecule.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyridazinone Core : Achieved through cyclization reactions involving hydrazine derivatives and diketones or ketoesters under acidic or basic conditions.

- Introduction of the Fluorobenzyl Group : Via nucleophilic substitution using 2-fluorobenzyl halides.

- Attachment of the p-Tolyl Group : Often accomplished through Friedel-Crafts alkylation or acylation reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various disease processes, potentially leading to therapeutic effects.

- Receptor Binding : It may interact with cell surface receptors, modulating signaling pathways.

- DNA Intercalation : The compound could intercalate into DNA, disrupting replication and transcription, which is particularly relevant in anticancer applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Anticancer Properties

The compound's ability to intercalate DNA suggests potential use in cancer therapies. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Enzyme Inhibition

Recent investigations have focused on the compound's role as an inhibitor of acetylcholinesterase (AChE), making it a candidate for treating neurodegenerative diseases like Alzheimer's.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating strong antibacterial properties.

- Anticancer Activity Assessment : In vitro studies on breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours.

- Neuroprotective Effects : A study investigated its effect on AChE inhibition, revealing that the compound inhibited AChE activity by approximately 60% at a concentration of 10 µM, suggesting potential therapeutic applications in cognitive disorders.

Comparative Analysis

| Compound | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial | 15 (S. aureus) | 25 (Breast Cancer) |

| Other Pyridazinones | Varies | Higher than 20 | Varies |

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O/c1-13-6-8-14(9-7-13)17-10-11-18(22)21(20-17)12-15-4-2-3-5-16(15)19/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLERHXRVAZSIGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.